molecular formula C8H10O3 B1280044 Ethyl 5-methylfuran-3-carboxylate CAS No. 26501-83-7

Ethyl 5-methylfuran-3-carboxylate

Cat. No. B1280044
CAS RN: 26501-83-7
M. Wt: 154.16 g/mol
InChI Key: HZVHSZJXVCZRTP-UHFFFAOYSA-N
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Description

Ethyl 5-methylfuran-3-carboxylate is a compound that is part of a broader class of furan derivatives. These compounds are of significant interest due to their presence in various natural products and their utility in pharmaceuticals. The compound itself is characterized by a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The ring is substituted with a methyl group and an ester functional group, which in this case is an ethyl ester .

Synthesis Analysis

The synthesis of ethyl 5-methylfuran-3-carboxylate and its derivatives has been explored through various methods. One approach involves the reaction of fur-2-oylmethyltriphenylarsonium bromide with ethyl 2-acetyl-3-arylacrylate using K2CO3 as a base, which yields multi-substituted dihydrofurans with high stereoselectivity . Another method includes the electrochemical reduction of 5-(chloromethyl)furfural (CMF) derivatives to produce furylogous enolate anions, which can be further reacted to yield different furan carboxylates . Additionally, the Michael reaction has been employed to synthesize ethyl 5-alkoxymethyl-3-(2-methyl-3-oxobutyl)-2-oxotetrahydrofuran-3-carboxylates, which can undergo further transformations .

Molecular Structure Analysis

The molecular structure of ethyl 5-methylfuran-3-carboxylate derivatives has been elucidated using various spectroscopic techniques such as IR, H-1 NMR, MS, and HRMS. These techniques confirm the presence of the furan ring, the methyl group, and the ester moiety . Computational studies, including specific rotation computations and the Polarizable Continuum Model, have been used to determine the absolute configuration of related compounds .

Chemical Reactions Analysis

Ethyl 5-methylfuran-3-carboxylate can undergo a variety of chemical reactions. For instance, bromination and subsequent reactions with nucleophiles have been used to synthesize thiadiazole derivatives . The compound can also be transformed into biologically active derivatives, as demonstrated by the synthesis of methyl-5-(hydroxymethyl)-2-furan carboxylate and its derivatives, which exhibit cytotoxicity against cancer cell lines and antibacterial activity . Furthermore, halomethyl derivatives of alkyl 5-isobutylfuran-3-carboxylates have been shown to undergo reactions with phosphites, leading to a range of phosphorylated products .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 5-methylfuran-3-carboxylate derivatives are influenced by their functional groups. The ester group, for example, can participate in hydrolysis reactions, while the methyl group can be involved in bromination reactions . The reactivity of the furan ring itself is also significant, as seen in the intramolecular cyclization reactions to form fused heterocyclic compounds . Additionally, the synthesis of trans-ethyl 5-aroyl-4-aryl-2-((arylsulfonyl)methyl)-4,5-dihydrofuran-3-carboxylates showcases the ability to form multiple bonds and introduce various substituents onto the furan ring .

Scientific Research Applications

Application in Organic Chemistry

  • Specific Scientific Field : Organic Chemistry
  • Summary of the Application : Ethyl 5-methylfuran-3-carboxylate is used in the regiospecific synthesis of polysubstituted furans with mono- to tricarboxylates . These furan derivatives are important building blocks in organic chemistry and are found in various natural sources, most in plants, algae, and microorganisms . They also serve as structural motifs in biologically active drug molecules .
  • Methods of Application or Experimental Procedures : The direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates afford dialkyl furan-3,4-dicarboxylates through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination . This method was extended to synthesize furan-3-carboxylate, -2,4-dicarboxylates, and -2,3,4-tricarboxylates as well .
  • Results or Outcomes : The current method provides a direct and simple strategy in the synthesis of structurally diverse polysubstituted furans with mono to tricarboxylate groups from safe and readily available dimethylsulfonium acylmethylides and different alkyl acetylenic carboxylates .

Synthesis of Polysubstituted Furans

  • Specific Scientific Field : Organic Chemistry
  • Summary of the Application : Ethyl 5-methylfuran-3-carboxylate is used in the synthesis of polysubstituted furans from various sulfonium acylmethylides and acetylenic esters . These furan derivatives are important building blocks in organic chemistry and are found in various natural sources, most in plants, algae, and microorganisms . They also serve as structural motifs in biologically active drug molecules .
  • Methods of Application or Experimental Procedures : The direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates afford dialkyl furan-3,4-dicarboxylates through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination . This method was extended to synthesize furan-3-carboxylate, -2,4-dicarboxylates, and -2,3,4-tricarboxylates as well .
  • Results or Outcomes : The current method provides a direct and simple strategy in the synthesis of structurally diverse polysubstituted furans with mono to tricarboxylate groups from safe and readily available dimethylsulfonium acylmethylides and different alkyl acetylenic carboxylates .

Synthesis of Aryl Gem-Dibromoethenes

  • Specific Scientific Field : Organic Chemistry
  • Summary of the Application : Ethyl 5-methylfuran-3-carboxylate is used in the synthesis of aryl gem-dibromoethenes . These compounds are important in the field of organic chemistry for the synthesis of various organic compounds .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures for this application are not detailed in the source .
  • Results or Outcomes : The outcome of this application is the successful synthesis of aryl gem-dibromoethenes .

Synthesis of Polysubstituted Furans

  • Specific Scientific Field : Organic Chemistry
  • Summary of the Application : Ethyl 5-methylfuran-3-carboxylate is used in the synthesis of polysubstituted furans from various sulfonium acylmethylides and acetylenic esters . These furan derivatives are important building blocks in organic chemistry and are found in various natural sources, most in plants, algae, and microorganisms . They also serve as structural motifs in biologically active drug molecules .
  • Methods of Application or Experimental Procedures : The direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates afford dialkyl furan-3,4-dicarboxylates through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination . This method was extended to synthesize furan-3-carboxylate, -2,4-dicarboxylates, and -2,3,4-tricarboxylates as well .
  • Results or Outcomes : The current method provides a direct and simple strategy in the synthesis of structurally diverse polysubstituted furans with mono to tricarboxylate groups from safe and readily available dimethylsulfonium acylmethylides and different alkyl acetylenic carboxylates .

Synthesis of Aryl Gem-Dibromoethenes

  • Specific Scientific Field : Organic Chemistry
  • Summary of the Application : Ethyl 5-methylfuran-3-carboxylate is used in the synthesis of aryl gem-dibromoethenes . These compounds are important in the field of organic chemistry for the synthesis of various organic compounds .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures for this application are not detailed in the source .
  • Results or Outcomes : The outcome of this application is the successful synthesis of aryl gem-dibromoethenes .

Safety And Hazards

The safety data sheet for Ethyl 5-methylfuran-3-carboxylate indicates that it should be handled with care . Personal protective equipment, including face protection, should be worn when handling this compound . It is also recommended to ensure adequate ventilation and avoid contact with skin, eyes, or clothing .

Future Directions

The synthesis of polysubstituted furans, including Ethyl 5-methylfuran-3-carboxylate, is an active area of research . These compounds are not only important building blocks in organic chemistry but also have significant biological properties . Future research may focus on developing more efficient methods for their synthesis and exploring their potential applications in pharmacology .

properties

IUPAC Name

ethyl 5-methylfuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-3-10-8(9)7-4-6(2)11-5-7/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZVHSZJXVCZRTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20490767
Record name Ethyl 5-methylfuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20490767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-methylfuran-3-carboxylate

CAS RN

26501-83-7
Record name Ethyl 5-methylfuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20490767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The abovementioned mixture of ethyl 2-formyllevulinate and its diethyl ketal was dissolved in benzene, the catalyst was added, and the resulting solution was refluxed with a Dean-Stark trap for 3-3.5 h until the water was completely removed. The reaction mixture was then distilled under reduced pressure, resulting in 15 g (97 mmol) of ethyl 5-methylfuran-3-carboxylate, boiling point 97° C./15 mm Hg.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AA Barboza, AC Neto, IG Rosset… - The Journal of …, 2021 - ACS Publications
Herein, we report the synthesis of 3-carbonyl-trisubstituted furans via Pd-catalyzed oxidative cycloisomerization reactions of 2-alkenyl-1,3-dicarbonyl scaffolds, using molecular oxygen …
Number of citations: 10 pubs.acs.org

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